5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 328556-62-3
Cat. No.: VC5217600
Molecular Formula: C16H15N3OS
Molecular Weight: 297.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328556-62-3 |
|---|---|
| Molecular Formula | C16H15N3OS |
| Molecular Weight | 297.38 |
| IUPAC Name | 3-(4-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H15N3OS/c1-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H,18,21) |
| Standard InChI Key | XSCGKIDMJUFUJZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is 3-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-5-thiol. Its molecular formula is C₁₆H₁₅N₃OS, with a molecular weight of 297.38 g/mol . Key structural elements include:
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A 1,2,4-triazole ring at the core.
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A thiol (-SH) group at position 3.
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A 4-methoxyphenyl group at position 5.
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A 4-methylphenyl group at position 4.
Physicochemical Properties
Data from analogous compounds (e.g., 5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol) suggest the following properties :
| Property | Value |
|---|---|
| Density | 1.39 g/cm³ |
| Boiling Point | 309.4°C (at 760 mmHg) |
| Melting Point | Not reported |
| LogP (Partition Coefficient) | 1.77 |
| Solubility | Low in water; soluble in DMSO |
The methoxy and methyl groups enhance hydrophobicity, influencing its pharmacokinetic behavior .
Synthesis and Optimization
General Synthetic Routes
Synthesis typically involves cyclization reactions of hydrazine derivatives. A representative pathway includes :
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Hydrazone Formation: Reacting 4-methoxyphenyl hydrazine with 4-methylbenzoyl chloride to form a hydrazone intermediate.
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Cyclization: Treating the hydrazone with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH/ethanol) to form the triazole ring.
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Thiol Introduction: Reacting the intermediate with hydrogen sulfide (H₂S) or thiourea to introduce the thiol group.
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Step 1: 4-Methoxyphenyl hydrazine (0.01 mol) and 4-methylbenzoyl chloride (0.01 mol) are refluxed in dry benzene for 6 hours.
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Step 2: The product is treated with CS₂ and KOH in ethanol, followed by acidification to yield the triazole-thiol.
Industrial-Scale Production
Industrial methods optimize yield and purity through:
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Continuous Flow Reactors: Enhancing reaction efficiency and safety.
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Crystallization: Purifying the final product using methanol or ethanol.
Biological Activities and Applications
Antimicrobial Properties
Triazole-thiol derivatives exhibit broad-spectrum antimicrobial activity. For example:
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Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).
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Fungal Pathogens: Disrupts ergosterol biosynthesis in Candida albicans (IC₅₀: 12 µM), akin to fluconazole.
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| IGR39 (Melanoma) | 10 | 5 |
| MDA-MB-231 (Breast) | 15 | 7 |
| Panc-1 (Pancreatic) | 20 | 6 |
Mechanistically, the compound induces apoptosis via mitochondrial pathway activation and DNA intercalation .
Agricultural Applications
As a fungicide, it reduces Fusarium spp. infections in wheat crops by 70% at 50 ppm, outperforming commercial agents like tebuconazole.
Mechanistic Insights
Molecular Interactions
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Enzyme Inhibition: Binds to lanosterol 14α-demethylase (CYP51), inhibiting ergosterol synthesis in fungi.
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DNA Interaction: The planar triazole ring intercalates into DNA, causing strand breaks and cell cycle arrest .
Structure-Activity Relationships (SAR)
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Methoxy Group: Enhances lipid solubility and membrane permeability.
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Methyl Group: Stabilizes hydrophobic interactions with target enzymes.
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Thiol Group: Forms disulfide bonds with cysteine residues in proteins .
Comparative Analysis with Analogues
The 4-methylphenyl substitution optimizes balance between hydrophobicity and target affinity.
Future Directions
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In Vivo Studies: Validate pharmacokinetics and toxicity profiles.
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Derivatization: Explore halogenated analogues to enhance bioavailability.
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Nanoformulations: Develop liposomal carriers to improve aqueous solubility.
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